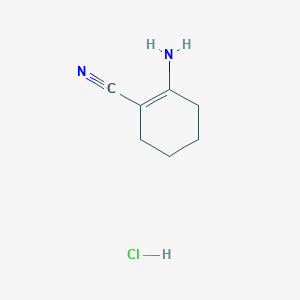
2,4-Dimethyl-6-(trifluoromethylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4-Dimethyl-6-(trifluoromethylthio)phenol involves several steps. One common method includes the trifluoromethylthiolation of phenols. This process can be promoted by acids such as boron trifluoride etherate (BF3·Et2O) or triflic acid . The reaction conditions typically involve stirring the reaction mixture at elevated temperatures to achieve the desired product .
Chemical Reactions Analysis
2,4-Dimethyl-6-(trifluoromethylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid (HNO3) to form nitro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethylthio group can be replaced by other substituents under appropriate conditions.
Addition/Cyclization: The compound can participate in addition and cyclization reactions to form more complex structures.
Scientific Research Applications
2,4-Dimethyl-6-(trifluoromethylthio)phenol has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds due to its unique trifluoromethylthio group, which imparts desirable properties such as increased lipophilicity.
Biology: The compound is studied for its potential biological activities, including its use as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is widely used as a herbicide in agriculture to control weed growth.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(trifluoromethylthio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a potent inhibitor of certain enzymes and biological pathways .
Comparison with Similar Compounds
2,4-Dimethyl-6-(trifluoromethylthio)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethylthio)phenyl isocyanate: This compound also contains the trifluoromethylthio group but differs in its functional group and applications.
2,4-Dimethylphenol: Lacks the trifluoromethylthio group, resulting in different chemical properties and applications.
The presence of the trifluoromethylthio group in this compound makes it unique, providing enhanced stability, binding affinity, and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2,4-dimethyl-6-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-5-3-6(2)8(13)7(4-5)14-9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUHBXCUSJIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
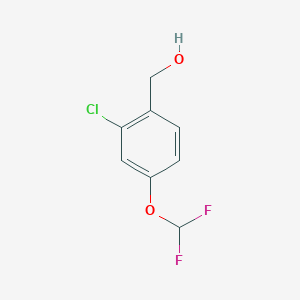
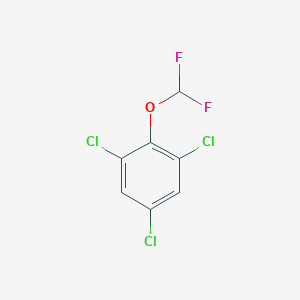
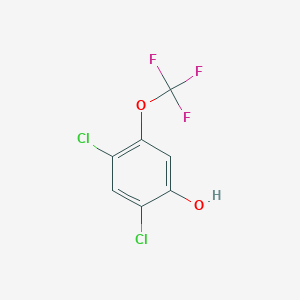
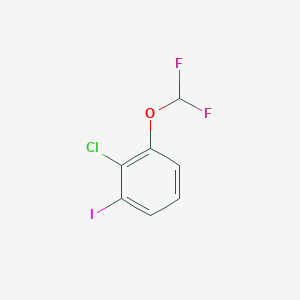

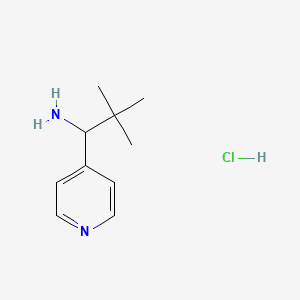
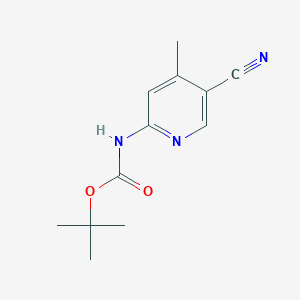

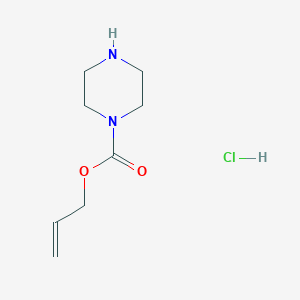

![(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)
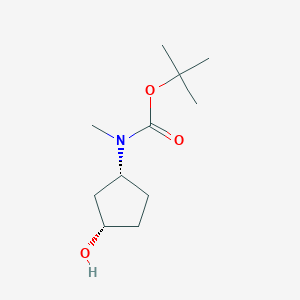
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
